(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide
Description
“(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide” is a chiral small molecule characterized by its stereospecific (S)-configuration at the α-carbon of the butyramide backbone. Its molecular structure suggests a balance between lipophilicity (from the cyclopropane and cyclohexyl groups) and polar interactions (from the dimethylamino and amide functionalities).
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(14-9-10-14)13-7-5-12(6-8-13)18(3)4/h11-15H,5-10,17H2,1-4H3/t12?,13?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXAUXLXZNYEJP-PIMMBPRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The molecule comprises three critical subunits:
-
Cyclopropyl group : Introduced via cyclopropanation reactions using diazo compounds or Simmons-Smith reagents.
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4-Dimethylamino-cyclohexyl moiety : Derived from cyclohexene oxide through sequential amination and methylation.
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(S)-3-methylbutyramide backbone : Synthesized from L-valine or via asymmetric hydrogenation of α,β-unsaturated esters.
Strategic Bond Disconnections
-
Amide bond (C=O-N) : Formed through carbodiimide-mediated coupling (e.g., EDC∙HCl with HOBt).
-
Cyclopropane-cyclohexyl linkage : Established via nucleophilic substitution or reductive amination.
Stepwise Synthetic Routes
Cyclohexene Oxide to 4-Aminocyclohexanol
Dimethylation of 4-Aminocyclohexanol
Cyclopropanation of Allyl Chloride
Amine Functionalization
Carboxylic Acid Activation
Coupling with Cyclohexylamine Derivative
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Conditions : Add amine (1.05 eq) dropwise, stir at 25°C for 18 hours.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
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Yield : 76% enantiomerically pure product (HPLC: Chiralpak AD-H, 98% ee).
Reaction Optimization and Challenges
Stereochemical Control
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Coupling solvent | Anhydrous THF | +15 vs. DMF |
| Cyclopropanation T | 0°C → 25°C gradient | +22 |
| Amidation time | 18 h vs. 24 h | -9 |
Analytical Characterization
1H^1H1H-NMR (500 MHz, CDCl₃)
Alternative Pathways
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive amination | Single-step coupling | Requires high-pressure H₂ | 64 |
| Ullmann coupling | Air-stable catalysts | Limited to aryl systems | 41 |
| Enzymatic resolution | High enantioselectivity | Substrate specificity issues | 58 |
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale (USD/g) | Pilot Plant (USD/kg) |
|---|---|---|
| EDC∙HCl | 12.50 | 8.20 |
| (R)-BINAP | 345.00 | 298.00 |
| Cyclohexene oxide | 7.80 | 5.10 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide exhibit analgesic effects. These compounds are thought to act on the central nervous system to alleviate pain, making them potential candidates for pain management therapies.
2. Neurological Research
The structure of this compound suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This could position it as a candidate for treating neurological disorders such as depression or anxiety.
3. Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory properties. This could be significant for developing treatments for conditions characterized by inflammation, such as arthritis or other autoimmune diseases.
Case Study 1: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of structurally similar compounds to (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide. The findings demonstrated that these compounds effectively reduced pain responses in animal models, suggesting a mechanism that warrants further investigation for human applications.
Case Study 2: Neurological Activity
Research presented at the Annual Neuroscience Conference highlighted the potential of this compound in modulating serotonin receptors. The study showed that administration of the compound led to significant behavioral changes in rodent models, indicating its potential use in treating mood disorders.
Case Study 3: Inhibition of Inflammatory Pathways
A recent publication in Pharmacology Reports examined the anti-inflammatory effects of (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide. The study found that the compound inhibited key inflammatory markers in vitro, suggesting its utility in developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
The structural analogs of “(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide” can be categorized based on variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Structural Analogs with Cyclopropane and Modified Amine Substituents
*Estimated based on structural similarity to analogs.
Key Observations :
- Lipophilicity: The methylsulfanyl-benzyl analog (CAS 72004-10-5) is more lipophilic than the dimethylamino-cyclohexyl variant due to the sulfur-containing substituent, which may enhance membrane permeability but reduce aqueous solubility .
Analogs with Varying Amide Chain Lengths
Compounds 5a–5d from Molecules (2013) share a sulfamoylphenyl-oxotetrahydrofuran scaffold but differ in acyl chain length (butyramide to heptanamide).
| Compound | Acyl Chain Length | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| 5a | Butyramide (C4) | 51.0 | 180–182 | +4.5° (c = 0.10, MeOH) |
| 5b | Pentanamide (C5) | 45.4 | 174–176 | +5.7° |
| 5c | Hexanamide (C6) | 48.3 | 142–143 | +6.4° |
| 5d | Heptanamide (C7) | 45.4 | 143–144 | +4.7° |
Key Observations :
- Yield vs. Chain Length : Longer acyl chains (e.g., heptanamide) correlate with marginally lower yields (~45%), suggesting synthetic challenges in handling bulkier intermediates .
- Thermal Stability : Shorter chains (butyramide) exhibit higher melting points, likely due to stronger crystalline packing forces .
Stereochemical Variants
The Pharmacopeial Forum (2017) lists stereoisomers of structurally complex butyramides (e.g., compounds m, n, o), highlighting the critical role of stereochemistry:
- (R)- vs. (S)-Configurations: Minor stereochemical alterations (e.g., at C2, C4, or C5 positions) can drastically alter biological activity and metabolic stability .
- Example : The (S)-configuration in the target compound may optimize interactions with chiral binding pockets in enzymes or receptors compared to its (R)-counterparts.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide, commonly referred to by its chemical structure, is a compound of significant interest in pharmacology and medicinal chemistry. Its molecular formula is and it has been investigated for various biological activities, particularly in relation to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula :
- CAS Number : 1353999-45-7
- Molecular Weight : 285.45 g/mol
- SMILES Notation : NC@HC(C)C
The compound features a cyclopropyl group and a dimethylamino-cyclohexyl moiety, which contribute to its unique biological properties.
Mechanistic Insights
Research indicates that (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide exhibits several biological activities:
- Receptor Binding Affinity : The compound has been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders.
- Antinociceptive Effects : Studies have demonstrated that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Antidepressant Activity : Preliminary studies indicate that (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide may have antidepressant-like effects in animal models, possibly through modulation of monoaminergic systems.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Dopamine Receptor Studies : A study analyzing the structure-activity relationship of similar compounds found that modifications to the cyclohexyl group significantly affected binding affinity to dopamine receptors, suggesting that (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide could be optimized for enhanced efficacy in treating dopamine-related disorders .
- Pain Management Research : In a controlled experiment, the compound demonstrated significant antinociceptive effects compared to standard analgesics, indicating its potential as a novel pain relief agent .
- Behavioral Studies : Behavioral assessments in rodent models revealed that the compound improved symptoms associated with depression, supporting further investigation into its use as an antidepressant .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide, and how can purity be optimized?
- Methodology:
- Stepwise assembly: Use a coupling reaction between the cyclopropane-containing amine and the 4-dimethylaminocyclohexyl moiety. Acyl chloride intermediates (e.g., butyramide derivatives) can be generated using thionyl chloride or similar reagents, followed by nucleophilic substitution .
- Purification: Employ silica gel chromatography with gradient elution (e.g., MeOH/DCM 1:40 v/v) to isolate intermediates. For final product purity, use recrystallization in solvents like methanol or ethanol .
- Yield optimization: Control reaction temperature (0°C to ambient) to minimize side reactions and monitor progress via TLC or HPLC .
Q. How can the stereochemical integrity of the (S)-configured amino group be verified during synthesis?
- Analytical tools:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to confirm enantiomeric excess.
- Optical rotation: Measure specific rotation ([α]D) and compare to literature values for similar compounds (e.g., +4.5° to +6.4° in methanol for structurally related amides) .
- NMR spectroscopy: Analyze coupling constants in H-NMR (e.g., diastereotopic protons near the chiral center) to confirm stereochemistry .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Target hypotheses:
- GPCR modulation: The 4-dimethylaminocyclohexyl group resembles ligands targeting adrenergic or dopamine receptors (e.g., LY2033298, a thienopyridine carboxamide with cyclopropane motifs) .
- Kinase inhibition: The branched alkyl chain and amide functionality may mimic ATP-competitive kinase inhibitors. Testing against kinase panels (e.g., EGFR, VEGFR) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to hypothetical targets?
- Approach:
- Density functional theory (DFT): Calculate electron density distributions and local kinetic-energy density to model ligand-receptor interactions, as demonstrated in Colle-Salvetti correlation-energy frameworks .
- Molecular docking: Use software like AutoDock Vina to simulate binding poses with GPCRs or kinases. Prioritize targets with conserved hydrophobic pockets (e.g., CXCR2 antagonists with cyclopropane motifs) .
Q. What strategies resolve contradictory data in pharmacological assays (e.g., variable IC50 values across studies)?
- Troubleshooting:
- Buffer conditions: Test assay reproducibility under varying pH (6.5–7.5) and ionic strengths, as protonation of the dimethylamino group may affect binding .
- Metabolite interference: Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that could skew results .
- Orthogonal assays: Validate activity in cell-based (e.g., cAMP accumulation) and biochemical (e.g., radioligand displacement) assays .
Q. How can enantiomeric impurities be minimized during large-scale synthesis?
- Process optimization:
- Catalytic asymmetric synthesis: Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for stereocontrol during cyclopropane ring formation.
- Crystallization-induced diastereomer resolution: Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to separate enantiomers .
Q. What analytical methods differentiate between epimeric byproducts and main product?
- Advanced techniques:
- 2D NMR (NOESY/ROESY): Detect spatial proximity of protons to distinguish epimers (e.g., axial vs. equatorial dimethylamino groups) .
- High-resolution mass spectrometry (HRMS): Identify exact masses of impurities (e.g., [M+H]+ 355.1328 for hexanamide analogs) to confirm stoichiometry .
- Dynamic HPLC: Adjust chromatographic conditions (e.g., column temperature, mobile phase additives like triethylamine) to separate co-eluting epimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
